Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate

Lipophilicity LogP Physicochemical Properties

This trisubstituted thiazole building block combines a C5-bromo handle for Pd-catalysed cross-coupling diversification, a C4-trifluoromethyl group that pre-optimises metabolic stability and lipophilicity, and a C2-ethyl ester for amide bond formation or hydrolysis. The unique substitution pattern is validated in Cdc7 kinase inhibitor discovery and is ideal for fragment-based screening, PROTAC linker attachment, and agrochemical lead generation. Substituting any single functional group materially alters downstream synthetic options and physicochemical profiles, making this compound an irreplaceable intermediate for parallel library synthesis and hit-to-lead optimisation.

Molecular Formula C7H5BrF3NO2S
Molecular Weight 304.09 g/mol
CAS No. 1086393-21-6
Cat. No. B1504039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
CAS1086393-21-6
Molecular FormulaC7H5BrF3NO2S
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(S1)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO2S/c1-2-14-6(13)5-12-3(4(8)15-5)7(9,10)11/h2H2,1H3
InChIKeyWSXOXAAWKVQORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate (CAS 1086393-21-6): Procurement-Ready Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate (CAS 1086393-21-6) is a trisubstituted thiazole building block featuring a 5‑bromo substituent, a 4‑trifluoromethyl group, and a 2‑ethyl carboxylate ester . This heterocyclic core is a validated scaffold in kinase inhibitor discovery, notably in the development of cell division cycle 7 (Cdc7) inhibitors, where thiazole-based compounds have demonstrated low‑nanomolar enzymatic potency [1][2]. The compound is commercially available in research quantities (95–98% purity) from multiple global suppliers, making it directly accessible for hit‑to‑lead optimization and fragment‑based drug discovery programs .

Why Generic Thiazole Substitution Fails: The Non‑Interchangeable Substitution Pattern of Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate


The combination of a C5‑bromo handle, a C4‑trifluoromethyl group, and a C2‑ethyl ester in Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate creates a substitution pattern that is not replicable by simple in‑class analogs. Removal of the bromine (e.g., Ethyl 4‑(trifluoromethyl)thiazole‑2‑carboxylate) eliminates the sole site for Pd‑catalyzed cross‑coupling diversification [1]. Replacement of the trifluoromethyl group with a methyl group (e.g., Ethyl 5‑bromo‑4‑methylthiazole‑2‑carboxylate) reduces lipophilicity (LogP) and compromises metabolic stability, a key liability in lead optimization . Omission of the ester (e.g., 5‑Bromo‑4‑(trifluoromethyl)thiazole) removes the synthetic handle required for amide bond formation or hydrolysis to the carboxylic acid . These structural features act synergistically to define the compound‘s utility in kinase‑targeted library synthesis; substituting any single component materially alters the downstream synthetic options and physicochemical profile, rendering generic replacement invalid.

Quantitative Differentiation Evidence for Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate vs. Closest Analogs


Enhanced Lipophilicity (LogP) Driven by the 4‑Trifluoromethyl Group

The 4‑trifluoromethyl substituent in Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate increases lipophilicity relative to the 4‑methyl analog, improving membrane permeability potential in cell‑based assays. The target compound exhibits a calculated LogP of 3.10, compared to 2.39 for Ethyl 5‑bromo‑4‑methylthiazole‑2‑carboxylate . This difference of +0.71 LogP units translates to approximately a 5‑fold higher octanol‑water partition coefficient, a quantifiable advantage for CNS and intracellular target engagement.

Lipophilicity LogP Physicochemical Properties Thiazole Building Block

Synthetic Versatility: C5‑Bromo Handle Enables Regioselective Pd‑Catalyzed Cross‑Coupling

The C5‑bromo substituent serves as an essential functional handle for regioselective Pd(0)‑catalyzed cross‑coupling reactions, enabling systematic diversification of the thiazole core. In a model system with 2,4‑dibromothiazole, cross‑coupling proceeds preferentially at the more electron‑deficient 2‑position, allowing subsequent coupling at the remaining bromine site to generate 2,4‑disubstituted thiazoles in 76‑97% yield [1]. Analogs lacking this bromine (e.g., Ethyl 4‑(trifluoromethyl)thiazole‑2‑carboxylate) are inert under these mild coupling conditions, severely limiting accessible chemical space.

Cross-Coupling Palladium Catalysis C–C Bond Formation Thiazole Diversification

Metabolic Stability Advantage Conferred by the 4‑Trifluoromethyl Group

The electron‑withdrawing nature of the 4‑trifluoromethyl group decreases the electron density on the thiazole ring, rendering it less susceptible to cytochrome P450‑mediated oxidative metabolism. This is a well‑established class effect for trifluoromethyl‑substituted heterocycles [1]. In contrast, the 4‑methyl analog (Ethyl 5‑bromo‑4‑methylthiazole‑2‑carboxylate) lacks this deactivating effect and is predicted to undergo faster oxidative degradation in hepatic microsomal assays. While direct metabolic stability data for the target compound are not yet published, the structural basis for enhanced stability is robust and consistent with medicinal chemistry precedent.

Metabolic Stability Trifluoromethyl Oxidative Metabolism Drug Design

Validated Scaffold for Cdc7 Kinase Inhibition: Low‑Nanomolar Potency Achievable

The trisubstituted thiazole scaffold exemplified by Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate has been systematically optimized to yield potent inhibitors of cell division cycle 7 (Cdc7) kinase, a validated oncology target. In a medicinal chemistry campaign, structurally related thiazoles achieved Cdc7/Dbf4 IC50 values as low as 33 nM in enzymatic assays and inhibited MCM2 phosphorylation in MDA‑MB‑231T cells with an IC50 of 82 nM [1][2]. The target compound serves as a direct precursor to such inhibitors via C5 cross‑coupling and C2 ester elaboration. In contrast, the 4‑methyl analog lacks the metabolic stability required for cellular activity, and the non‑ester analog cannot be easily conjugated to kinase‑binding elements.

Cdc7 Kinase Kinase Inhibitor Thiazole Scaffold Cancer Therapy

Functional Group Handle: C2‑Ethyl Ester for Amide Formation and Hydrolysis

The C2‑ethyl ester provides a versatile synthetic handle for further derivatization. It can be hydrolyzed to the carboxylic acid under mild basic conditions (e.g., LiOH, THF/H2O) or directly coupled with primary/secondary amines to yield amides. In contrast, the non‑ester analog 5‑Bromo‑4‑(trifluoromethyl)thiazole (CAS 1211525‑16‑4) lacks this functional group, requiring additional steps to install a carboxylate or carboxamide motif . This difference in synthetic efficiency translates to reduced labor and material costs in library synthesis.

Ester Hydrolysis Amide Coupling Synthetic Handle Thiazole Derivatization

Commercial Availability and Purity Benchmarking vs. Less Common Analogs

Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate is widely stocked by multiple global chemical suppliers with purity specifications of 95% or 98% . This contrasts with the less common 5‑chloro analog, which is primarily available through custom synthesis and lacks published purity data. The compound‘s broad commercial footprint ensures reliable supply, competitive pricing, and access to batch‑specific Certificates of Analysis (CoA), reducing procurement friction for medicinal chemistry groups.

Commercial Availability Purity Procurement Supply Chain

High‑Value Application Scenarios for Ethyl 5‑bromo‑4‑(trifluoromethyl)thiazole‑2‑carboxylate in Drug Discovery


Hit‑to‑Lead Optimization of Cdc7 Kinase Inhibitors

The compound serves as a core scaffold for Cdc7 kinase inhibitor SAR studies. Its C5‑bromo handle enables parallel synthesis of aryl‑substituted analogs via Suzuki coupling, while the C2‑ester facilitates conversion to primary carboxamides. The trifluoromethyl group provides a pre‑optimized metabolic stability and lipophilicity profile, reducing the number of iterative cycles required to achieve cellular potency [1].

Fragment‑Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 304.08 Da and a calculated LogP of 3.10, this compound is an ideal fragment‑sized building block. Its three‑point substitution pattern (Br, CF3, CO2Et) offers multiple vectors for fragment growing and linking, while the established kinase‑inhibitor precedent provides a defined target space for fragment screening campaigns [2].

Synthesis of Functionalized Thiazole‑Containing PROTACs

The orthogonal functional groups (C5‑Br for biaryl formation, C2‑ester for linker attachment) make this compound a versatile intermediate for proteolysis‑targeting chimera (PROTAC) synthesis. The trifluoromethyl group may enhance the physicochemical properties of the final PROTAC, potentially improving cellular permeability and target engagement [3].

Agrochemical Lead Generation: Fluorinated Thiazole Scaffolds

Trifluoromethyl‑substituted thiazoles are increasingly explored in agrochemical discovery for their enhanced metabolic stability and lipophilicity. This building block can be diversified into novel fungicidal or herbicidal leads via C5 cross‑coupling with aryl/heteroaryl partners, leveraging the established importance of halogenated thiazoles in crop protection chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.